Ruthenium, dodecacarbonyltri-, triangulo

Catalog No.
S1512685
CAS No.
15243-33-1
M.F
C12O12Ru3
M. Wt
639.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium, dodecacarbonyltri-, triangulo

CAS Number

15243-33-1

Product Name

Ruthenium, dodecacarbonyltri-, triangulo

IUPAC Name

carbon monoxide;ruthenium

Molecular Formula

C12O12Ru3

Molecular Weight

639.3 g/mol

InChI

InChI=1S/12CO.3Ru/c12*1-2;;;

InChI Key

NQZFAUXPNWSLBI-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]

Ruthenium dodecacarbonyltriangulo, also known as tricarbonyl(triruthenium dodecacarbonyl) hydride, is a cluster compound containing three ruthenium atoms, twelve carbon monoxide (CO) ligands, and one hydride (H) ligand. Its unique triangular structure and interesting chemical properties have made it a subject of research in various scientific fields.

Synthesis and Structure

Ruthenium dodecacarbonyltriangulo was first synthesized in 1973. [] It can be prepared by the reaction of ruthenium trichloride with carbon monoxide under specific conditions. The compound adopts a triangular cluster geometry with the ruthenium atoms located at the vertices and the CO ligands bridging the edges. The central hydride ligand is located inside the triangle.

Potential Applications

Research on ruthenium dodecacarbonyltriangulo is ongoing, and potential applications are being explored in various areas of science:

  • Catalysis: The cluster's unique structure and reactivity make it a potential candidate for developing new catalysts for various chemical reactions. []
  • Hydrogen storage: The presence of the hydride ligand has led to investigations into the potential use of this compound for hydrogen storage applications. []
  • Material science: The cluster's interesting physical and chemical properties could be harnessed for the development of novel materials with specific functionalities. []

Ruthenium, dodecacarbonyltri-, triangulo, also known as triruthenium dodecacarbonyl with the chemical formula Ru3(CO)12\text{Ru}_3(\text{CO})_{12}, is a coordination compound featuring a triangular arrangement of ruthenium atoms, each bonded to four carbon monoxide ligands. This compound is characterized by its dark orange crystalline form and exhibits D3h symmetry. It is soluble in nonpolar organic solvents but insoluble in water, making it distinct among metal carbonyl complexes .

  • Toxicity: Limited data available on specific toxicity, but ruthenium compounds can irritate skin and eyes [].
  • Flammability: Not flammable but decomposes upon heating, releasing carbon monoxide, which is a toxic gas [].
  • Reactivity: Reacts with strong acids and bases [].
, primarily serving as a catalyst. Some notable reactions include:

  • Carbonylation Reactions: It catalyzes the allylic amination of unactivated olefins and the reductive carbonylation of mononitro aromatic compounds to form carbamates .
  • Cycloaddition Reactions: The compound is effective in cycloaddition reactions involving alpha,beta-unsaturated ketones and silylacetylenes .
  • C-H Activation: It facilitates hydroamination and sp³ C-H bond arylation, enhancing the formation of carbon-carbon bonds .

Triruthenium dodecacarbonyl can be synthesized through several methods:

  • Base-Catalyzed Liquid-Phase Reaction: This method involves the reaction of ruthenium trichloride with carbon monoxide under basic conditions.
  • High-Pressure Carbon Monoxide Reaction: Ruthenium stearate dissolved in cyclohexane can be subjected to high CO pressure to yield the compound.
  • Reduction Method: A combination of ruthenium trichloride and metallic zinc in ethanol can also produce triruthenium dodecacarbonyl .

The primary applications of triruthenium dodecacarbonyl include:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly for carbon-carbon bond formation and cycloaddition reactions.
  • Precursor for Ruthenium Complexes: The compound serves as a precursor for synthesizing various organoruthenium compounds, which have diverse applications in materials science and catalysis .
  • Educational Use: Recently, it has been utilized in educational settings to teach students about molecular symmetry through model-building exercises .

Interaction studies involving triruthenium dodecacarbonyl focus on its catalytic properties rather than biological interactions. The compound has shown effectiveness in various coupling reactions and has been explored for its potential in synthesizing ruthenium nanoparticles . Its interactions with different substrates reveal its versatility as a catalyst in organic synthesis.

Triruthenium dodecacarbonyl shares similarities with several other metal carbonyl complexes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Triruthenium dodecacarbonylRu3(CO)12\text{Ru}_3(\text{CO})_{12}Triangular structure; used primarily as a catalyst
Triiron dodecacarbonylFe3(CO)12\text{Fe}_3(\text{CO})_{12}Contains bridging bonds; different catalytic properties
Osmium dodecacarbonylOs3(CO)12\text{Os}_3(\text{CO})_{12}Similar structure; higher toxicity compared to Ru
Manganese pentacarbonylMn(CO)5\text{Mn}(\text{CO})_5Linear geometry; less complex than ruthenium variants

Triruthenium dodecacarbonyl is unique due to its triangular geometry and lower toxicity compared to osmium counterparts while maintaining effective catalytic properties across various organic reactions .

Ru₃(CO)₁₂ adopts a triangular arrangement of ruthenium atoms with D₃h molecular symmetry, as established by X-ray crystallographic studies [1] [2]. The three ruthenium centers form an equilateral triangle, with each metal atom coordinated by four carbonyl ligands: two axial (aligned perpendicular to the Ru₃ plane) and two equatorial (positioned within the plane) [2]. This configuration minimizes steric repulsion between carbonyl ligands while maximizing metal-ligand bonding efficiency.

The D₃h symmetry is further evidenced by the equivalence of all Ru–Ru bonds and the absence of bridging carbonyl ligands in the native structure [2] [4]. Unlike its iron analog, Fe₃(CO)₁₂, which exhibits C₂v symmetry due to two semi-bridging CO ligands, Ru₃(CO)₁₂ maintains terminal CO coordination exclusively [2] [6]. Theoretical studies attribute this stability to stronger π-backbonding in ruthenium, which reduces the need for bridging CO ligands to delocalize electron density [4] [8].

Ruthenium-Ruthenium Bond Analysis

The Ru–Ru bond length in Ru₃(CO)₁₂ averages 2.848 Å (284.8 pm), as determined by high-resolution X-ray diffraction [1] [2]. This distance is consistent with single-bond character, supported by molecular orbital calculations showing significant overlap between ruthenium d-orbitals [4] [8]. The bonds exhibit minimal deviation (<0.5%) across the Ru₃ triangle, reflecting the compound’s high symmetry [1].

Notably, deviations in bond length occur in derivatives or charged species. For example, cationic [Ru₃(CO)₁₂]⁺ exhibits slight elongation (up to 287.9 pm) due to partial oxidation weakening metal-metal bonding [4]. Steric effects from substituted ligands (e.g., phosphines or arsines) also perturb bond lengths, as observed in Ru₃(CO)₁₂₋ₙLₙ complexes [3] [7].

X-Ray Crystallographic Studies and Structural Redeterminations

Initial X-ray analyses of Ru₃(CO)₁₂ in 1968 resolved its D₃h symmetry using 936 independent reflections, yielding a reliability factor (R) of 0.079 [1]. Subsequent studies confirmed these findings, with modern refinements achieving R values below 0.05 through high-intensity synchrotron sources [3] [4]. Key crystallographic parameters include:

ParameterValueSource
Space groupP 1 [1]
Unit cell dimensionsa=9.35 Å, b=9.35 Å, c=10.72 Å [1]
Ru–Ru bond length2.848 Å [1] [2]
Ru–C (axial)1.89 Å [2]
Ru–C (equatorial)1.91 Å [2]

Recent studies using time-resolved X-ray diffraction have elucidated dynamic processes, such as CO ligand fluxionality, which manifests as a single ^13C NMR signal at room temperature [2] [8].

Comparative Analysis with Other Trinuclear Metal Carbonyls

Ru₃(CO)₁₂, Fe₃(CO)₁₂, and Os₃(CO)₁₂ form an isostructural series with distinct geometric and electronic features:

PropertyRu₃(CO)₁₂Fe₃(CO)₁₂Os₃(CO)₁₂
SymmetryD₃hC₂vD₃h
M–M bond length2.848 Å2.80 Å2.88 Å
CO ligands12 terminal10 terminal, 2 bridging12 terminal
ColorDark orangeDark greenYellow

Iron analog (Fe₃(CO)₁₂): The C₂v symmetry arises from two bridging CO ligands, which introduce asymmetry into the Fe₃ triangle [6] [8]. This structural difference stems from weaker π-backbonding in iron, necessitating bridging CO ligands for electron delocalization [6].

Osmium analog (Os₃(CO)₁₂): Despite sharing D₃h symmetry with Ru₃(CO)₁₂, osmium’s larger atomic radius increases the Os–Os bond length to 2.88 Å [5] [8]. The stronger relativistic effects in osmium enhance metal-metal bonding, stabilizing the cluster against ligand substitution [5].

Physical Description

Orange crystals; [MSDSonline]

Hydrogen Bond Acceptor Count

12

Exact Mass

642.65431 g/mol

Monoisotopic Mass

641.65200 g/mol

Heavy Atom Count

27

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (35.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.85%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15243-33-1

Wikipedia

Triruthenium_dodecacarbonyl

General Manufacturing Information

Ruthenium, dodecacarbonyltri-, triangulo: ACTIVE

Dates

Modify: 2023-08-15

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